3,3-Difluorocyclohexane-1-sulfonyl chloride
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Overview
Description
3,3-Difluorocyclohexane-1-sulfonyl chloride is an organofluorine compound with the molecular formula C₆H₉ClF₂O₂S It is characterized by the presence of two fluorine atoms attached to the cyclohexane ring and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorocyclohexane-1-sulfonyl chloride typically involves the fluorination of cyclohexane derivatives followed by sulfonylation. One common method includes the reaction of cyclohexane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 3,3-difluorocyclohexane is then treated with chlorosulfonic acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorocyclohexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Major Products
Sulfonamides: Formed by the reaction with amines
Sulfonate Esters: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Sulfonic Acids: Formed by oxidation reactions
Scientific Research Applications
3,3-Difluorocyclohexane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify biomolecules through sulfonylation reactions.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 3,3-Difluorocyclohexane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This functional group is highly electrophilic, making it susceptible to nucleophilic attack. The fluorine atoms on the cyclohexane ring can influence the reactivity and stability of the compound, potentially enhancing its ability to interact with specific molecular targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorocyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.
3,3-Difluorocyclohexane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
3,3-Difluorocyclohexane-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
Uniqueness
3,3-Difluorocyclohexane-1-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it a versatile intermediate in organic synthesis. The fluorine atoms can enhance the compound’s stability and influence its interactions with other molecules, while the sulfonyl chloride group provides a reactive site for further functionalization.
Properties
IUPAC Name |
3,3-difluorocyclohexane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2O2S/c7-12(10,11)5-2-1-3-6(8,9)4-5/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVOGHXDOLPNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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